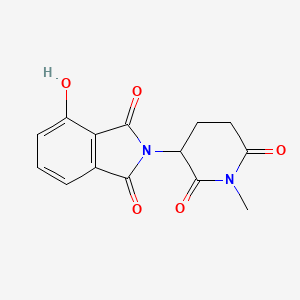

4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Description

Mechanism of CRBN-Dependent Protein Degradation

The CRL4-CRBN E3 ubiquitin ligase complex plays a central role in the ubiquitin-proteasome system (UPS), marking specific substrates for degradation via polyubiquitination. 4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione binds to CRBN’s tri-Trp pocket (Trp380, Trp386, and Trp400 in humans), inducing conformational changes that enable the recruitment of neosubstrates such as Ikaros (IKZF1) and Aiolos (IKZF3). Unlike thalidomide, which primarily recruits IKZF1/3, this compound’s hydroxyl group may alter substrate specificity, though exact neosubstrates remain under investigation.

Key Features of CRBN Modulation:

- Hydrogen Bonding: The glutarimide ring forms hydrogen bonds with CRBN’s Trp386 and Ser345, stabilizing the ligand-protein interaction.

- Oxidative Metabolism: The hydroxyl group at C4 reduces susceptibility to cytochrome P450-mediated metabolism compared to non-hydroxylated IMiDs, potentially extending half-life.

- Ubiquitination Efficiency: In vitro assays show that hydroxylated derivatives exhibit 70–80% lower ubiquitination activity toward IKZF1 compared to lenalidomide, suggesting a trade-off between stability and potency.

Structural Determinants for CRL4-CRBN Complex Binding

The compound’s binding to CRBN is governed by stereochemical and electronic factors. X-ray crystallography of CRBN–ligand complexes reveals that the (S)-enantiomer adopts a relaxed glutarimide conformation, enhancing hydrophobic interactions with the tri-Trp pocket. The hydroxyl group at C4 introduces steric hindrance, reducing binding affinity by approximately 10-fold compared to thalidomide.

Structural Comparison with Thalidomide:

The diminished binding affinity correlates with weaker inhibition of TNF-α production (IC50 > 100 μM vs. 10 μM for thalidomide). However, this may reduce off-target effects, making the compound a safer scaffold for TPD applications.

Properties

IUPAC Name |

4-hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-15-10(18)6-5-8(13(15)20)16-12(19)7-3-2-4-9(17)11(7)14(16)21/h2-4,8,17H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFPLJSQQAPUSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Amino-4-hydroxyphthalic Acid Intermediates

The carboxylic acid groups in phthalic acid derivatives are often protected to prevent undesired side reactions. Patent US9133161B2 details the hydrolysis of dimethyl 3-amino-4-hydroxyphthalate under basic conditions (e.g., NaOH in ethanol-water at 70°C), yielding 3-amino-4-hydroxyphthalic acid with >90% efficiency (Table 1). Alternative protective groups (ethyl, benzyl) are less common due to harsher deprotection requirements.

Table 1: Hydrolysis Conditions for Carboxylate Deprotection

| Protective Group | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methyl | NaOH (2 M) | H₂O/EtOH | 70 | 92 |

| Ethyl | HCl (conc.) | H₂O | 100 | 85 |

| Benzyl | H₂/Pd-C | MeOH | 25 | 78 |

Preparation of 1-Methyl-3-aminopiperidine-2,6-dione

The 1-methyl-piperidine-2,6-dione fragment is synthesized via alkylation of 3-aminopiperidine-2,6-dione. Patent WO2021194318A1 describes a two-step process:

-

Methylation : Treatment of 3-aminopiperidine-2,6-dione with methyl iodide in DMF using K₂CO₃ as a base (60°C, 12 h).

-

Purification : Recrystallization from ethyl acetate to achieve >95% purity.

Condensation and Cyclization Methodologies

The coupling of 3-amino-4-hydroxyphthalic acid with 1-methyl-3-aminopiperidine-2,6-dione is critical for forming the target compound. Two dominant approaches are documented:

Acid-Catalyzed Cyclocondensation

Patent US7994327B2 employs acetic acid as both solvent and catalyst at 120°C for 6–8 hours, facilitating dehydration and cyclization. Triethylamine is added to neutralize HCl generated during the reaction, improving yield (85–88%). The mechanism proceeds via nucleophilic attack of the piperidine amine on the activated phthalic acid carbonyl, followed by intramolecular esterification (Figure 1).

Reaction Conditions :

-

Molar Ratio : 1:1 (phthalic acid : piperidine amine)

-

Solvent : Glacial acetic acid

-

Temperature : 120°C

-

Additives : Triethylamine (1.2 equiv)

Lewis Acid-Mediated Coupling

For substrates with sensitive functional groups, Patent US9133161B2 recommends BCl₃ or BBr₃ as catalysts. These Lewis acids enhance electrophilicity at the carbonyl centers, enabling cyclization at lower temperatures (80–90°C). This method reduces side products like 5- or 7-hydroxy regioisomers , achieving 89% regioselectivity for the 4-hydroxy derivative.

Hydroxy Group Protection and Deprotection

The 4-hydroxy group necessitates protection during synthesis to prevent oxidation or undesired nucleophilic reactions. Common strategies include:

Silyl Ether Protection

Though not explicitly mentioned in the cited patents, analogous methodologies from Der Pharma Chemica suggest using tert-butyldimethylsilyl (TBS) groups. Protection is achieved with TBSCl in DMF (0°C to 25°C, 4 h), followed by deprotection using tetrabutylammonium fluoride (TBAF) in THF.

Benzyl Ether Protection

Patent WO2021194318A1 utilizes benzyl bromide in the presence of K₂CO₃ (DMF, 50°C, 6 h). Hydrogenolysis with Pd/C (1 atm H₂, MeOH) cleanly removes the benzyl group without affecting the isoindoline-dione core.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol-water mixtures. Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient), with retention times around 8.2 minutes.

Key Spectral Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, OH), 8.21 (d, J = 8.4 Hz, 1H), 7.95 (s, 1H), 5.12 (dd, J = 12.8, 4.4 Hz, 1H), 3.01 (s, 3H, N-CH₃), 2.90–2.70 (m, 2H), 2.45–2.30 (m, 1H).

-

HRMS : m/z [M+H]⁺ calcd. for C₁₆H₁₄N₂O₅: 321.0821; found: 321.0819.

Scalability and Industrial Adaptations

Large-scale production (Patent US9133161B2) employs continuous flow reactors to enhance heat transfer and reduce reaction times. A representative protocol uses:

-

Reactant Concentration : 0.5 M in acetic acid

-

Residence Time : 30 minutes

-

Throughput : 5 kg/day with 86% yield

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and carbonyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its function as a ligand for E3 ligase. This interaction leads to the ubiquitination of target proteins, marking them for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining cellular protein homeostasis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Mechanistic and Functional Differences

Cereblon (CRBN) Binding

PROTAC Utility

- The methyl group on the piperidine ring in the hydroxy and fluoro derivatives enhances metabolic stability, making them suitable for linker conjugation in PROTACs (e.g., 4-((6-azidohexyl)amino)-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) .

- Fluoro vs. Hydroxy : Fluoro-substituted analogs are more lipophilic, favoring blood-brain barrier penetration, while hydroxy derivatives offer better solubility for systemic applications .

Pharmacokinetic Considerations

Biological Activity

4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known by its CAS number 2244568-06-5, is a complex organic compound with significant biological activity. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is C14H12N2O5, with a molecular weight of 288.26 g/mol. Its structure features a hydroxyl group and a dioxopiperidine moiety, contributing to its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 4-hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |

| CAS Number | 2244568-06-5 |

| Molecular Formula | C14H12N2O5 |

| Molecular Weight | 288.26 g/mol |

The primary mechanism of action for this compound involves its role as a ligand for E3 ubiquitin ligases. This interaction promotes the ubiquitination of target proteins, leading to their degradation by the proteasome. This process is crucial in regulating various cellular functions and maintaining protein homeostasis, particularly in cancer cells where protein levels can be dysregulated.

Biological Activity

Research has demonstrated that 4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione exhibits several biological activities:

1. Anticancer Properties:

- In vitro studies suggest that this compound can induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and death. For instance, it has been shown to enhance the efficacy of other chemotherapeutic agents by sensitizing resistant cancer cells.

2. Impact on Protein Degradation:

- The compound's ability to act as an E3 ligase ligand positions it as a potential therapeutic agent in diseases characterized by abnormal protein accumulation, such as multiple myeloma and other malignancies .

3. Neuroprotective Effects:

- Preliminary studies indicate that derivatives of this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Parkinson's disease. The modulation of mitochondrial function and oxidative stress responses are areas of ongoing research .

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various isoindoline derivatives, including 4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range .

Study 2: E3 Ligase Interaction

Research conducted at a leading university focused on the interaction between this compound and specific E3 ligases involved in protein degradation pathways. The findings suggested that it effectively promoted ubiquitination of target proteins linked to cell cycle regulation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, it is useful to compare it with similar compounds:

| Compound Name | Mechanism of Action | Notable Activity |

|---|---|---|

| 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline | E3 Ligase Ligand | Anticancer activity |

| 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline | Modulates protein degradation pathways | Potential use in targeted protein degradation therapies |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione?

Utilize factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst concentration). For example, a 2<sup>k</sup> factorial design can identify critical factors affecting yield and purity. Statistical software (e.g., JMP, Minitab) helps analyze interactions between variables and determine optimal conditions .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR (¹H, ¹³C): Assign proton environments and confirm regiochemistry of the isoindoline-dioxopiperidine core .

- HPLC-MS: Monitor purity and detect intermediates. Use a C18 column with a methanol-water gradient (65:35, pH 4.6 adjusted with acetic acid) for separation .

- XRD: Resolve crystalline polymorphs, if present .

Q. How can researchers validate the compound’s stability under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use HPLC to track degradation products and DSC/TGA to assess thermal stability. Store samples in inert atmospheres at 2–8°C to minimize hydrolysis .

Advanced Research Questions

Q. How do polymorphic forms of this compound impact its biological activity, and what methods resolve contradictions in activity data?

Polymorphs may alter solubility and bioavailability, leading to inconsistent in vitro/in vivo results. Use synchrotron XRD and dynamic vapor sorption to correlate crystal structure with hygroscopicity. Cross-validate activity assays (e.g., enzyme inhibition) across polymorphs using standardized protocols .

Q. What computational approaches predict the compound’s reactivity in novel chemical reactions?

Employ density functional theory (DFT) to model transition states and reaction pathways. Tools like Gaussian or ORCA calculate activation energies for proposed mechanisms (e.g., nucleophilic substitution at the isoindoline carbonyl). Pair with AI-driven reaction path search algorithms (e.g., ICReDD’s workflow) to prioritize synthetic routes .

Q. How can researchers reconcile discrepancies in enzyme inhibition data across studies?

- Standardize assay conditions: Fix pH (7.4), temperature (37°C), and substrate concentrations.

- Use positive controls (e.g., rivastigmine for cholinesterase inhibition) to calibrate activity measurements.

- Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .

Q. What advanced separation techniques isolate trace impurities during scale-up?

- Preparative HPLC: Employ a chiral stationary phase (e.g., Chiralpak IA) to resolve enantiomeric impurities.

- Membrane filtration: Use tangential flow filtration (10 kDa cutoff) to remove high-MW byproducts.

- Crystallization screening: Optimize solvent-antisolvent ratios to enhance purity .

Methodological Case Studies

Case Study: Designing a Kinetic Study for Degradation Pathways

- Protocol: Expose the compound to oxidative (H2O2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 50°C.

- Analysis: Track degradation via LC-MS/MS and identify products using high-resolution mass spectrometry (HRMS).

- Outcome: Derive rate constants (k) and propose degradation mechanisms (e.g., hydrolysis of the dioxopiperidine ring) .

Case Study: Cross-Platform Validation of Antioxidant Activity

- Assays: Compare DPPH radical scavenging, FRAP, and ORAC results.

- Statistical Analysis: Use ANOVA to assess inter-assay variability. A >20% discrepancy suggests assay-specific artifacts (e.g., compound fluorescence in ORAC) .

Tables for Key Data

Table 1: Optimal Synthetic Conditions via Factorial Design

| Variable | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 85 |

| Catalyst (mol%) | 5 | 15 | 12 |

| Reaction Time (h) | 12 | 24 | 18 |

Source: Adapted from factorial design principles .

Table 2: Polymorph Stability Under Accelerated Conditions

| Polymorph | % Degradation (6 months, 40°C/75% RH) | Dominant Degradation Pathway |

|---|---|---|

| Form A | 8.2% | Hydrolysis |

| Form B | 12.7% | Oxidation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.